molecular formula C10H9NO6S B175399 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde CAS No. 197251-71-1

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde

Cat. No.: B175399
CAS No.: 197251-71-1
M. Wt: 271.25 g/mol
InChI Key: DEDOAYHMNVGYGD-UHFFFAOYSA-N
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Description

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C10H9NO6S. It is known for its unique structural features, which include a nitro group, a methylsulfonyl group, and a malondialdehyde moiety.

Scientific Research Applications

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde typically involves the nitration of 4-methylsulfonylbenzaldehyde followed by a condensation reaction with malonic acid. The nitration step requires the use of concentrated nitric acid and sulfuric acid as reagents, while the condensation reaction is carried out under basic conditions using sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde is unique due to the presence of both the nitro group and the malondialdehyde moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S/c1-18(16,17)8-2-3-9(7(5-12)6-13)10(4-8)11(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEDOAYHMNVGYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371734
Record name [4-(Methanesulfonyl)-2-nitrophenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197251-71-1
Record name [4-(Methanesulfonyl)-2-nitrophenyl]propanedial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methylsulfonyl-2-nitrophenyl)malondialdehyde
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